2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O/c31-23(18-30-19-26-21-8-4-5-9-22(21)30)28-15-12-27(13-16-28)14-17-29-11-10-25-24(29)20-6-2-1-3-7-20/h1-11,19H,12-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLKQPKZOBRUJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)CN4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Condensation with Carboxylic Acids
Heating 1,2-benzenediamine with carboxylic acids (e.g., acetic acid) under acidic conditions yields 2-substituted benzimidazoles. For example, refluxing with glacial acetic acid at 120°C for 6 hours produces 2-methylbenzimidazole in 85% yield. This method is limited to electron-rich carboxylic acids due to poor reactivity with sterically hindered substrates.
Oxidative Cyclization with Aldehydes
Oxidative methods using aldehydes and oxidizing agents (e.g., Na2S2O5 or I2) enable the synthesis of 1,2-disubstituted benzimidazoles. A 2023 study demonstrated that 4-nitrobenzaldehyde reacts with 1,2-benzenediamine in ethanol under iodine catalysis (10 mol%) to form 2-(4-nitrophenyl)benzimidazole with 92% yield. The mechanism involves imine formation followed by oxidative aromatization.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For instance, irradiating 1,2-benzenediamine and benzaldehyde in acetic acid at 150 W for 10 minutes achieves 95% conversion to 2-phenylbenzimidazole. This method is ideal for thermally sensitive intermediates.
Functionalization of the Piperazine Moiety
The piperazine ring in the target compound is substituted with a 2-(2-phenyl-1H-imidazol-1-yl)ethyl group. Key steps include:
Synthesis of 2-(2-Phenyl-1H-imidazol-1-yl)ethanol
- Imidazole Alkylation : Reacting imidazole with 2-bromoethanol in the presence of K2CO3 in DMF at 80°C yields 1-(2-hydroxyethyl)imidazole (78% yield).
- Phenyl Substitution : Suzuki-Miyaura coupling of 1-(2-hydroxyethyl)imidazole with phenylboronic acid using Pd(PPh3)4 catalyst introduces the phenyl group at the imidazole C2 position.
Piperazine Alkylation
The synthesized alcohol is converted to a bromide using PBr3, then reacted with piperazine in acetonitrile at reflux to install the ethylimidazole-phenyl side chain. Excess piperazine (3 equiv.) ensures monoalkylation, achieving 65–70% yield.
Coupling of Benzimidazole and Piperazine Fragments
The final step involves linking the benzimidazole core to the functionalized piperazine via a ketone bridge. Two methodologies are prevalent:
Nucleophilic Acylation
- Chloroacetylation : Treating 1H-benzimidazole with chloroacetyl chloride in dichloromethane (DCM) with Et3N as a base forms 2-chloro-1-(1H-benzimidazol-1-yl)ethan-1-one (82% yield).
- Piperazine Substitution : Reacting the chloro intermediate with the substituted piperazine in DMF at 60°C for 12 hours affords the target compound. K2CO3 facilitates nucleophilic displacement, yielding 58% product.
Reductive Amination
An alternative approach employs reductive amination between a benzimidazole-bearing aldehyde and the piperazine amine:
- Aldehyde Synthesis : Oxidizing 2-(1H-benzimidazol-1-yl)ethanol with Dess–Martin periodinane yields 2-(1H-benzimidazol-1-yl)acetaldehyde (46% yield).
- Coupling : Reacting the aldehyde with the piperazine derivative in the presence of NaBH(OAc)3 in THF at room temperature achieves 63% yield.
Optimization and Challenges
Regioselectivity in Imidazole Substitution
Controlling the substitution pattern on the imidazole ring remains challenging. Employing directed ortho-metalation (DoM) with n-BuLi and (-)-sparteine ensures selective phenyl group installation at the C2 position.
Purification Strategies
Column chromatography (SiO2, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating the target compound. HPLC analysis reveals >98% purity after optimization.
Yield Comparison of Methods
| Method | Key Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Acylation | Chloroacetyl chloride | 58 | 95 |
| Reductive Amination | NaBH(OAc)3 | 63 | 98 |
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or imidazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in:
Anticancer Activity
Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, a study assessed its effects on various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), revealing promising antiproliferative effects. The structure activity relationship (SAR) analysis indicated that modifications on the piperazine ring enhance cytotoxicity against these cell lines .
Antimicrobial Properties
The compound has shown potential antimicrobial properties against various bacterial strains. In vitro studies have reported that it exhibits activity comparable to established antibiotics, suggesting its utility in treating infections caused by resistant bacteria .
Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, research has also explored its effects on neurological pathways. Preliminary findings suggest that it may influence serotonin receptors, indicating potential applications in treating mood disorders .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Muralikrishna et al. (2017) | Synthesized novel derivatives showing anticancer activity against MCF7 and HCT116 cells | Potential lead compounds for cancer therapy |
| PMC4040197 (2014) | Evaluated antimicrobial activity against various strains; some derivatives showed significant inhibition | Development of new antibiotics |
| PMC6278665 (2018) | Assessed neuropharmacological effects; indicated modulation of serotonin receptors | Potential treatment for anxiety and depression |
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The benzimidazole and imidazole rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with proteins are essential to fully understand its mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs from the evidence:
Table 1: Structural and Functional Comparison of Similar Compounds
Key Findings
Substituent Effects on Activity :
- The 9a–9e series () demonstrates that electron-withdrawing groups (e.g., bromo, nitro) enhance binding affinity to target proteins, while electron-donating groups (e.g., methoxy) reduce steric hindrance .
- In Compound 7 (), the methoxybenzyl group improves selectivity for histamine receptors, whereas the pyridinyl moiety may facilitate π-π stacking interactions .
Pharmacokinetic Modifications :
- The fluorophenyl group in ’s compound enhances metabolic stability due to fluorine’s electronegativity and resistance to cytochrome P450 oxidation .
- Nitroimidazoles () exhibit antimicrobial properties but may face toxicity challenges due to reactive nitro intermediates .
Structural Flexibility vs. Sulfanyl linkers () introduce polarity, which may enhance solubility but reduce membrane permeability .
Contradictions and Gaps
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodiazole moiety linked to a piperazine and an imidazole group. This unique structure may contribute to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O |
| Molecular Weight | 348.44 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:
- Serotonin Receptors : The piperazine moiety may enhance binding to serotonin receptors, influencing neurotransmission and potentially offering antipsychotic effects.
- Poly(ADP-ribose) Polymerase (PARP) Inhibition : Similar compounds have shown efficacy in inhibiting PARP, which plays a crucial role in DNA repair mechanisms. This inhibition can lead to increased cytotoxicity in cancer cells, particularly those deficient in DNA repair pathways.
Anticancer Activity
Research indicates that derivatives of benzodiazole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the benzodiazole structure can enhance cytotoxicity against various cancer cell lines.
Case Study Example :
A related compound demonstrated an IC50 value of 2.6 nM against PARP1, indicating strong potential for development as an anticancer agent .
Antimicrobial Properties
Benzimidazole derivatives have been reported to possess antimicrobial activity. The incorporation of the imidazole ring may enhance this effect due to its ability to interact with microbial enzymes.
Research Findings :
A study demonstrated that certain benzimidazole derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria .
In Vitro Studies
In vitro assays have been conducted to assess the binding affinity of the compound to various receptors. The results indicate that it possesses moderate affinity for serotonin receptors (5-HTR), which is crucial for its potential use in treating mood disorders .
In Vivo Studies
Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of related compounds. These studies suggest that the compound may exhibit favorable absorption and distribution characteristics, supporting its potential as a therapeutic agent.
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (nM) | Biological Activity |
|---|---|---|
| 2-(4-(1H-benzimidazol-2-yl)butyl)-4-methoxy-1H-isoindole | 92 | PDE10A Inhibition |
| Benzimidazole Derivative A (e.g., UKTT-15) | 2.6 | PARP Inhibition |
| Benzimidazole Derivative B | ~5 | Antimicrobial Activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
